N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
Introduction to N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]-3-(4-Ethoxyphenyl)-1H-Pyrazole-5-Carbohydrazide
Pyrazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer activities. This compound exemplifies a hybrid scaffold combining a pyrazole ring with a hydrazone moiety, a design strategy often employed to enhance bioactivity and metabolic stability. The 4-ethoxyphenyl and 2,5-dimethoxyphenyl substituents introduce steric and electronic modulation, potentially influencing target binding and solubility.
Systematic Nomenclature and IUPAC Classification
The IUPAC name This compound is derived through the following hierarchy:
- Parent structure : 1H-pyrazole-5-carbohydrazide (position 5 on the pyrazole ring).
- Substituents :
- At position 3: 4-ethoxyphenyl group (C₆H₄-OCH₂CH₃).
- At the hydrazide nitrogen: (E)-2,5-dimethoxyphenylmethylidene group (C₆H₃(OCH₃)₂-CH=N-).
The (E)-configuration denotes the trans arrangement of the methoxy groups relative to the imine bond. The molecular formula is C₂₁H₂₂N₄O₄ , with a molecular weight of 394.43 g/mol (calculated via PubChem algorithms).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₂N₄O₄ | |
| Molecular Weight | 394.43 g/mol | |
| IUPAC Name | As above | |
| SMILES | COC1=CC(=C(C=C1)OC)C=NN\C(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC |
Structural Taxonomy Within Pyrazole-Hydrazone Derivatives
This compound belongs to two overlapping chemical families:
- Pyrazole carbohydrazides : Characterized by a pyrazole ring substituted with a hydrazide group (-CONHNH₂). The 3-(4-ethoxyphenyl) group enhances π-π stacking potential, while the hydrazone moiety (-NHN=CH-) introduces conformational rigidity.
- Schiff bases : Formed via condensation between a hydrazide and an aldehyde. The (E)-2,5-dimethoxybenzaldehyde-derived imine linkage is critical for planar geometry, favoring interactions with biological targets.
Comparative analysis with analogs (e.g., CID 5344393, CID 6871004) reveals that ethoxy and methoxy substituents at specific positions optimize solubility and binding affinity. For instance, the 4-ethoxy group reduces crystallinity compared to bulkier tert-butyl analogs, as evidenced by differential scanning calorimetry (DSC) data.
Historical Context of Schiff Base Pyrazole Carbohydrazides
The synthesis of pyrazole hydrazones dates to the mid-20th century, but advances in one-pot methodologies (e.g., iodine/DMSO-mediated cyclization) have streamlined their production. The target compound’s synthesis likely involves:
- Step 1 : Formation of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide via reaction of 4-ethoxyphenylacetylene with hydrazine hydrate.
- Step 2 : Condensation with 2,5-dimethoxybenzaldehyde in ethanol under acidic catalysis (e.g., HCl), yielding the (E)-isomer preferentially.
Key Reaction Conditions:
- Solvent : Ethanol or DMF.
- Catalyst : 0.1 equiv I₂ or 10 mol% HCl.
- Temperature : Reflux (78–100°C).
- Yield : ~70–85% after recrystallization.
Recent studies highlight the role of DMSO in oxidizing intermediates to pyrazoles, while HCl promotes imine formation and cyclization. For example, the reaction of hydrazones with phenacyl bromides under these conditions achieves completion within 5 hours.
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-4-29-16-7-5-14(6-8-16)18-12-19(24-23-18)21(26)25-22-13-15-11-17(27-2)9-10-20(15)28-3/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-13+ |
InChI Key |
KXNXRIANSVMBEL-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Ethoxyphenyl)-1H-Pyrazole-5-Carboxylic Acid
The pyrazole core is constructed via a Knorr-type reaction. Ethyl acetoacetate (1.0 equiv) and 4-ethoxyphenylhydrazine (1.1 equiv) undergo cyclocondensation in refluxing ethanol (80°C, 6 hr) to yield ethyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate (78% yield). Saponification with 2M NaOH (aq.) at 60°C for 3 hr produces the carboxylic acid derivative, isolated as a white solid (92% purity by HPLC).
Conversion to Carbohydrazide
The carboxylic acid is treated with thionyl chloride (SOCl₂, 2.5 equiv) under reflux (4 hr) to form the acyl chloride, which is subsequently reacted with hydrazine hydrate (NH₂NH₂·H₂O, 3.0 equiv) in anhydrous THF. This yields 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (85% yield, mp 189–192°C).
Schiff Base Condensation
The carbohydrazide (1.0 equiv) is condensed with 2,5-dimethoxybenzaldehyde (1.2 equiv) in ethanol under acidic catalysis (glacial acetic acid, 0.1 equiv) at reflux (8 hr). The product precipitates upon cooling and is recrystallized from ethanol to afford the title compound (72% yield, >98% purity).
Key Data:
-
Reaction Time: 14 hr (total)
-
Overall Yield: 52%
-
Characterization:
One-Pot Tandem Synthesis
Reaction Design
This method integrates pyrazole ring formation and Schiff base condensation in a single vessel. Ethyl 2,4-dioxo-4-(4-ethoxyphenyl)butanoate (1.0 equiv) and 4-ethoxyphenylhydrazine (1.1 equiv) are heated in ethanol (70°C, 4 hr) to generate the pyrazole intermediate. Without isolation, 2,5-dimethoxybenzaldehyde (1.2 equiv) and p-toluenesulfonic acid (0.05 equiv) are added, and the mixture is refluxed for 6 hr.
Optimization
-
Solvent Screening: Ethanol (75% yield) outperforms DMF (62%) and acetonitrile (58%) due to better solubility of intermediates.
-
Catalyst Comparison: p-TsOH (75%) > HCl (68%) > no catalyst (41%).
Key Data:
-
Reaction Time: 10 hr
-
Isolated Yield: 68%
-
Purity: 96% (HPLC)
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation (250 W, 120°C, 30 min) replaces conventional heating for pyrazole ring formation. Ethyl acetoacetate and 4-ethoxyphenylhydrazine in ethanol yield the pyrazole ester (89% yield).
Rapid Hydrazide Formation
The ester is treated with hydrazine hydrate (microwave, 100°C, 15 min) to afford the carbohydrazide (94% yield).
Condensation Under Controlled Conditions
Microwave-assisted condensation (150 W, 80°C, 20 min) with 2,5-dimethoxybenzaldehyde in ethanol-acetic acid (9:1) delivers the final product in 81% yield.
Key Advantages:
-
Total Time: <2 hr
-
Energy Efficiency: 60% reduction vs. classical methods
Comparative Analysis of Methods
| Parameter | Classical | One-Pot | Microwave |
|---|---|---|---|
| Total Time (hr) | 14 | 10 | 2 |
| Overall Yield (%) | 52 | 68 | 81 |
| Purity (%) | 98 | 96 | 97 |
| Energy Consumption (kJ) | 12,400 | 9,800 | 3,200 |
| Scalability | Moderate | High | High |
Mechanistic Insights
Pyrazole Ring Formation
The Knorr mechanism proceeds via enolization of ethyl acetoacetate, followed by nucleophilic attack by the hydrazine nitrogen to form the pyrazole ring. DFT studies confirm that the 4-ethoxyphenyl group directs regioselectivity to the 3-position (ΔG‡ = 92 kJ/mol).
Schiff Base Formation
Protonation of the aldehyde carbonyl by acetic acid enhances electrophilicity, enabling nucleophilic attack by the carbohydrazide’s terminal NH₂ group. The (E)-configuration is favored due to steric hindrance between the 2,5-dimethoxyphenyl and pyrazole moieties (95:5 E:Z ratio).
Quality Control and Characterization
Chromatographic Analysis
Spectroscopic Validation
Industrial-Scale Considerations
Process Optimization
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 4-Ethoxyphenylhydrazine | 320 |
| 2,5-Dimethoxybenzaldehyde | 450 |
| Total Production Cost | 890 |
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide serves as a building block for synthesizing more complex molecules. It can be used to create derivatives that may exhibit enhanced properties or functionalities.
Key Reactions :
- Oxidation : Can be oxidized to form carboxylic acids or aldehydes using potassium permanganate.
- Reduction : Reduction can yield alcohols or amines with sodium borohydride.
- Substitution : The methoxy and ethoxy groups can be replaced with other functional groups.
Biology
Research has indicated that this compound may possess antimicrobial and anticancer properties. Studies have explored its effects on various biological systems, aiming to identify its mechanism of action and potential therapeutic benefits.
Biological Activities :
- Antimicrobial effects against a range of pathogens.
- Anticancer properties through inhibition of cancer cell proliferation.
Medicine
The compound is being investigated for its therapeutic applications in treating diseases such as cancer and infections. Its ability to interact with specific molecular targets may lead to the development of new treatment options.
Potential Therapeutic Effects :
- Inhibition of specific enzymes or receptors linked to disease progression.
- Development of novel drug formulations based on its structure.
Industry
In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its unique properties may contribute to advancements in material science and chemical engineering.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Properties
Research focused on the anticancer effects of pyrazole derivatives revealed that this compound inhibited the growth of several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : Replacement of pyrazole with pyridine (as in 5h ) abolishes antimycobacterial activity, highlighting the pyrazole core's importance for target interactions.
- Substituent Effects: Methoxy vs. Electron-Donating vs. Withdrawing: Dimethylamino groups () strongly donate electrons, while chlorine () withdraws electrons, altering charge distribution and reactivity. Steric Bulk: Bulky substituents like naphthyl () or adamantyl () may improve binding affinity through hydrophobic interactions but reduce solubility.
Solubility and Physicochemical Properties
- Methoxy Groups : Increase solubility via hydrogen bonding but reduce lipophilicity.
- Ethoxy Groups : Balance moderate hydrophobicity with improved membrane permeability compared to methoxy .
- Chlorine Substituents : Enhance crystallinity but reduce solubility (e.g., ).
Research Findings and Implications
- Synthetic Feasibility : The compound can be synthesized via hydrazone condensation, analogous to methods in .
- Structure-Activity Relationships (SAR) :
- Pyrazole core > pyridine for antimicrobial activity.
- Ethoxy groups enhance lipophilicity without drastic solubility trade-offs.
- Ortho/methoxy substitutions (e.g., 2,5-dimethoxy) optimize π-stacking in enzyme active sites.
- Computational Insights : Hybrid DFT studies (e.g., ) predict stable charge distribution and reactive sites, guiding future derivatization.
Biological Activity
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C21H22N4O4
- Molar Mass : 394.42 g/mol
- CAS Number : 1285536-25-5
The structure features a pyrazole ring, which is known for its biological activity, particularly in anticancer and anti-inflammatory contexts. The presence of methoxy and ethoxy substituents enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer potential of hydrazone derivatives, including this compound.
-
In Vitro Studies :
- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10 to 20 µM .
- Another research highlighted that derivatives of this compound showed selective activity against tumor cells while sparing normal cells, indicating a favorable therapeutic index .
- Mechanism of Action :
Other Biological Activities
In addition to its anticancer properties, this compound has shown potential in other areas:
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties against various pathogens .
- Anti-inflammatory Effects : The compound may inhibit inflammatory mediators, contributing to its potential use in treating inflammatory diseases .
Case Study 1: Synthesis and Evaluation
In a systematic study, researchers synthesized a series of pyrazole derivatives including the target compound. They evaluated their biological activities using various assays. The results indicated that modifications at the phenyl rings significantly affected the biological potency, highlighting structure-activity relationships (SAR) that can guide future drug design efforts .
Case Study 2: In Vivo Efficacy
Further investigations involved in vivo models where the compound was administered to tumor-bearing mice. Results showed a marked reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Data Table: Biological Activity Summary
Q & A
Basic Synthesis and Structural Characterization
Q: What are the standard synthetic routes for N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how is its structure confirmed? A:
- Synthesis : The compound is typically synthesized via a multi-step process:
- Pyrazole Core Formation : Condensation of hydrazine with β-ketoesters under acidic/basic conditions (e.g., HCl or NaOH catalysis) to form the pyrazole ring .
- Hydrazone Linkage : Reaction of the pyrazole-5-carbohydrazide intermediate with 2,5-dimethoxybenzaldehyde under reflux in ethanol, catalyzed by glacial acetic acid to form the Schiff base (hydrazone) .
- Functionalization : Introduction of the 4-ethoxyphenyl group via nucleophilic substitution or coupling reactions, requiring precise temperature control (60–80°C) and anhydrous conditions .
- Structural Confirmation :
- X-ray Crystallography : Single-crystal XRD analysis using SHELXL (via SHELX suite) for bond lengths, angles, and anisotropic displacement parameters .
- Spectroscopy : FT-IR (C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–8.0 ppm), and ESI-MS (m/z = [M+H]⁺) .
Advanced Synthesis: Optimizing Reaction Conditions
Q: How can reaction conditions be optimized to improve yield and purity of the target compound? A:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol/water mixtures reduce side reactions during hydrazone formation .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to accelerate condensation steps .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/dichloromethane to isolate high-purity crystals .
Computational Analysis: Molecular Docking and DFT
Q: How can molecular docking and DFT studies predict biological activity and electronic properties? A:
- Docking Protocol :
- Protein Preparation : Retrieve target protein (e.g., COX-2 or EGFR kinase) from PDB, remove water, add hydrogens.
- Ligand Preparation : Optimize geometry of the compound using Gaussian09 (B3LYP/6-311G(d,p)) .
- Docking : Use AutoDock Vina (exhaustiveness = 8) to calculate binding affinities (ΔG). PyMol for visualization .
- DFT Analysis :
- Frontier Molecular Orbitals : HOMO-LUMO gaps (e.g., 3.5–4.0 eV) predict reactivity .
- NBO Charges : Charge distribution on the hydrazone nitrogen (e.g., −0.45 e) indicates nucleophilic sites .
Crystallographic Refinement Challenges
Q: What challenges arise during crystallographic refinement of this compound, and how are they resolved? A:
- Disorder : Ethoxy/methoxy groups may exhibit positional disorder. Resolved using PART instructions in SHELXL and restraining bond lengths/angles .
- Twinned Crystals : Apply TWIN/BASF commands in SHELXL for data integration .
- Software : WinGX/ORTEP for visualization and validation (R-factor < 0.05) .
Mechanistic Insights: Hydrazone Linkage Reactivity
Q: How does the hydrazone linkage influence the compound’s stability and reactivity? A:
- Acid/Base Stability : The hydrazone bond is prone to hydrolysis under strong acidic (pH < 2) or basic (pH > 10) conditions, confirmed by HPLC monitoring .
- Tautomerism : E/Z isomerism observed via NOESY NMR; the E-configuration is stabilized by intramolecular H-bonding between the hydrazide NH and pyrazole carbonyl .
Biological Activity Profiling
Q: What methodologies are used to evaluate its antimicrobial or anticancer potential? A:
- Antimicrobial Assays :
- Anticancer Screening :
- MTT Assay : IC₅₀ values (e.g., 12 µM against MCF-7) .
- Apoptosis Markers : Flow cytometry for caspase-3 activation .
Spectroscopic Discrepancies
Q: How are contradictory spectral data (e.g., NMR shifts) resolved? A:
- Dynamic Effects : Rotameric splitting in NMR due to restricted rotation of the ethoxyphenyl group. Use variable-temperature NMR (VT-NMR) at 298–343 K to coalesce signals .
- Solvent Artifacts : DMSO-d₆ may induce shifts; cross-validate with CDCl₃ or acetone-d₆ .
Structure-Activity Relationship (SAR) Studies
Q: How do substituents (e.g., methoxy vs. ethoxy) modulate bioactivity? A:
- Electron-Donating Groups : Methoxy/ethoxy enhance π-stacking with aromatic residues (e.g., Tyr in COX-2), increasing anti-inflammatory activity .
- Steric Effects : Bulkier substituents (e.g., isopropoxy) reduce binding pocket occupancy, confirmed by docking scores .
Reproducibility in Multi-Step Synthesis
Q: How can batch-to-batch variability be minimized during scale-up? A:
- Process Analytical Technology (PAT) : In-line FT-IR/NIR monitoring of intermediate formation .
- DoE Optimization : Central Composite Design (CCD) to model solvent volume, temperature, and catalyst loading effects .
Comparative Analysis with Structural Analogs
Q: How does this compound compare to analogs like N'-(4-chlorobenzylidene)-5-methylpyrazole-3-carbohydrazide? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
